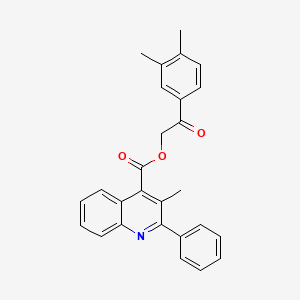![molecular formula C25H18BrN5O5S B12040439 2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate CAS No. 477729-14-9](/img/structure/B12040439.png)
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle est un composé organique complexe de formule moléculaire C25H18BrN5O5S. Il est connu pour sa structure unique, qui comprend un cycle thiadiazole, une liaison hydrazone et une partie bromobenzoate. Ce composé est intéressant dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle implique généralement plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle thiadiazole : Le cycle thiadiazole est synthétisé en faisant réagir un dérivé de phénylhydrazine avec du disulfure de carbone et un agent oxydant.
Formation de l’hydrazone : Le dérivé thiadiazole est ensuite mis à réagir avec un aldéhyde ou une cétone pour former la liaison hydrazone.
Estérification : La dernière étape implique l’estérification du dérivé hydrazone avec de l’acide 3-bromobenzoïque en milieu acide pour donner le composé cible.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle, avec des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. L’utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l’efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir la liaison hydrazone en amine.
Substitution : L’atome de brome dans la partie benzoate peut être substitué par d’autres nucléophiles.
Réactifs et conditions courants
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Méthylate de sodium, cyanure de potassium.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications de recherche scientifique
Le 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de tête dans le développement de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
2-Methoxy-4-[(E)-({oxo[(5-phenyl-1,3,4-thiadiazol-2-YL)amino]acetyl}hydrazono)methyl]phenyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action du 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle thiadiazole et la liaison hydrazone sont des groupes fonctionnels clés qui contribuent à son activité biologique. Le composé peut inhiber certaines enzymes ou interagir avec des récepteurs cellulaires, ce qui conduit aux effets observés.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle
- 3-chlorobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle
- 3-fluorobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle
Unicité
L’unicité du 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. La présence de l’atome de brome dans la partie benzoate peut améliorer sa réactivité et son activité biologique par rapport à des composés similaires avec des substituants différents.
Cet article détaillé fournit un aperçu complet du 3-bromobenzoate de 2-méthoxy-4-[(E)-({oxo[(5-phényl-1,3,4-thiadiazol-2-YL)amino]acétyl}hydrazono)méthyl]phényle, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Numéro CAS |
477729-14-9 |
|---|---|
Formule moléculaire |
C25H18BrN5O5S |
Poids moléculaire |
580.4 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[[2-oxo-2-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H18BrN5O5S/c1-35-20-12-15(10-11-19(20)36-24(34)17-8-5-9-18(26)13-17)14-27-29-22(33)21(32)28-25-31-30-23(37-25)16-6-3-2-4-7-16/h2-14H,1H3,(H,29,33)(H,28,31,32)/b27-14+ |
Clé InChI |
JQOBJEZFNNBYFK-MZJWZYIUSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C(=O)NC2=NN=C(S2)C3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-Tert-butylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12040356.png)
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12040360.png)

![N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040396.png)
![8-[benzyl(methyl)amino]-7-sec-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12040406.png)

![4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12040417.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040431.png)
![N-(2,4-difluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12040447.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12040454.png)


